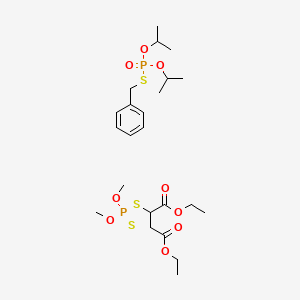
1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- is a complex organic compound that belongs to the class of isoindoles Isoindoles are nitrogen-containing heterocycles that are significant in various fields due to their unique chemical properties and biological activities
Métodos De Preparación
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of benzylic amines with alkynes under gold catalysis can yield isoindole derivatives . Another method includes the use of palladium-catalyzed cascade reactions, which involve the dehydrogenation of isoindolines followed by C-H arylation . Industrial production methods often utilize these catalytic processes due to their efficiency and scalability.
Análisis De Reacciones Químicas
1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of more complex structures.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of dimethyl acetylenedicarboxylate (DMAD) in cyclization reactions can yield cycloadducts .
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- involves its interaction with specific molecular targets. For instance, as a CK2 inhibitor, it binds to the ATP-binding site of the kinase, thereby inhibiting its activity . This inhibition can disrupt various cellular pathways, leading to the suppression of tumor growth and viral replication.
Comparación Con Compuestos Similares
Compared to other isoindole derivatives, 1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- stands out due to its unique structural features and potent biological activities. Similar compounds include:
4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds also act as CK2 inhibitors but differ in their halogenation patterns.
1H-1,2,3-triazoles: These heterocycles share some chemical properties with isoindoles but have distinct biological activities and applications.
Propiedades
Número CAS |
108816-40-6 |
|---|---|
Fórmula molecular |
C14H18N2O4 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
2-[(3S)-3-methyl-2,6-dioxopiperidin-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H18N2O4/c1-14(7-6-10(17)15-13(14)20)16-11(18)8-4-2-3-5-9(8)12(16)19/h8-9H,2-7H2,1H3,(H,15,17,20)/t8?,9?,14-/m0/s1 |
Clave InChI |
MUCSNTQEWAKICU-CTCYHXBNSA-N |
SMILES isomérico |
C[C@@]1(CCC(=O)NC1=O)N2C(=O)C3CCCCC3C2=O |
SMILES canónico |
CC1(CCC(=O)NC1=O)N2C(=O)C3CCCCC3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810170.png)
